
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reacting the pyridazinone intermediate with ethyl bromide in a nucleophilic substitution reaction to introduce the ethyl linker.
Step 4: Coupling with benzenesulfonamide
Coupling the ethyl-linked pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In industrial settings, this compound can be synthesized via similar methods but optimized for scalability and cost-efficiency, often utilizing continuous flow reactors to enhance reaction rates and product yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide generally involves the following steps:
Step 1: Preparation of 4-ethoxyaniline
Reacting 4-ethoxyaniline with ethyl bromide in the presence of a base to introduce the ethoxy group.
Step 2: Formation of the pyridazinone ring
Cyclizing the intermediate with hydrazine hydrate to form the 6-oxopyridazin-1(6H)-yl moiety.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : The ethoxy group can be oxidized under strong oxidizing conditions.
Reduction: : The pyridazinone ring can be reduced to yield dihydropyridazinone derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Hydrolysis: : The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Bromine or chlorine for halogenation; sulfuric acid for nitration.
Hydrolysis Conditions: : Aqueous acids or bases, typically under reflux.
Major Products Formed
Oxidation Products: : Formation of carboxylic acid derivatives from the ethoxy group.
Reduction Products: : Formation of dihydropyridazinones.
Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.
Hydrolysis Products: : Benzenesulfonic acid and corresponding amines.
Aplicaciones Científicas De Investigación
In Chemistry
This compound serves as an intermediate for synthesizing more complex molecules, especially in the development of novel catalysts and polymer additives.
In Biology
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.
In Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly targeting enzyme inhibition and receptor modulation pathways.
In Industry
Industrial applications include its use as a stabilizer in polymers, enhancing the durability and performance of plastic products.
Mecanismo De Acción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition and receptor modulation. Its unique structure allows it to interact with specific molecular targets, disrupting normal enzymatic activity or receptor signaling pathways, which can lead to therapeutic outcomes in disease models.
Comparación Con Compuestos Similares
Compared to other sulfonamides, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its intricate pyridazinone ring, which provides unique chemical and biological properties.
Similar Compounds
Sulfamethoxazole: : A well-known antibiotic, lacking the pyridazinone moiety.
Pyridazinone Derivatives: : Compounds like 3-methyl-6-phenylpyridazin-1(6H)-one, which share the pyridazinone ring but differ in their substitution patterns.
Other Benzenesulfonamides: : Such as benzenesulfonamide itself, without the ethoxyphenyl-pyridazinone structure.
Each of these compounds has distinct properties and applications, with this compound being uniquely suited for specific research and industrial applications due to its composite structural features.
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQVIXTILDSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2979087.png)
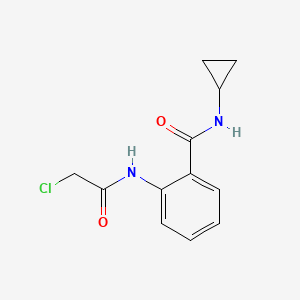
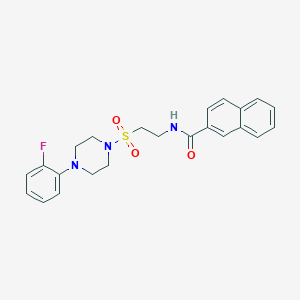
![3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2979090.png)
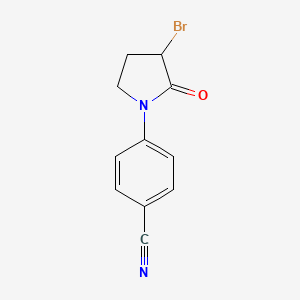
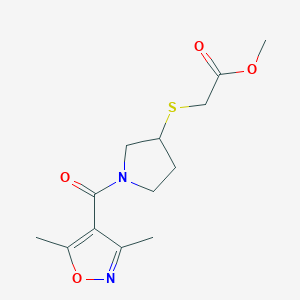
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2979100.png)
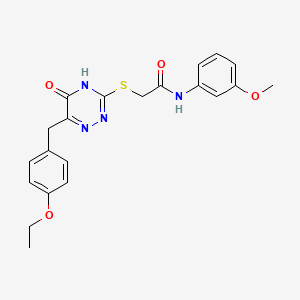
![5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2979103.png)


![2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2979107.png)
